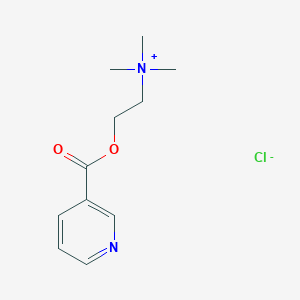
Choline, chloride, nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Choline, chloride, nicotinate is a compound that combines choline, chloride, and nicotinate. Choline is an essential nutrient involved in various physiological processes, including neurotransmitter synthesis, cell membrane structure, and lipid metabolism . Chloride is an anion that plays a crucial role in maintaining fluid balance and electrical neutrality in the body .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Choline chloride can be synthesized by methylation of dimethylethanolamine with methyl chloride . Industrially, it is produced by the reaction of ethylene oxide, hydrogen chloride, and trimethylamine . Choline nicotinate can be prepared by esterification of choline with nicotinic acid under acidic conditions .
Industrial Production Methods: Choline chloride is mass-produced with an estimated world production of 160,000 tons in 1999 . The production involves the reaction of ethylene oxide, hydrogen chloride, and trimethylamine . Choline nicotinate is produced by esterification of choline with nicotinic acid, which is then purified and crystallized .
Análisis De Reacciones Químicas
Types of Reactions: Choline chloride undergoes various chemical reactions, including oxidation, reduction, and substitution . It can be oxidized to betaine or trimethylglycine . Choline nicotinate can undergo esterification and hydrolysis reactions .
Common Reagents and Conditions: Common reagents for the synthesis of choline chloride include ethylene oxide, hydrogen chloride, and trimethylamine . For choline nicotinate, nicotinic acid and acidic conditions are used .
Major Products Formed: The major products formed from the reactions of choline chloride include betaine and trimethylglycine . Choline nicotinate forms nicotinic acid and choline upon hydrolysis .
Aplicaciones Científicas De Investigación
Choline, chloride, nicotinate has various scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for the synthesis of other compounds . In biology, it is studied for its role in neurotransmitter synthesis and cell membrane structure . In medicine, it is used as a dietary supplement to prevent choline deficiency and as a treatment for certain medical conditions . In industry, it is used as an additive in animal feed to promote growth .
Mecanismo De Acción
Choline exerts its effects by serving as a precursor to acetylcholine, a neurotransmitter essential for nerve conduction . It also plays a role in lipid metabolism and cell membrane structure . Nicotinate, as a precursor to NAD and NADP, is involved in energy metabolism and cellular respiration . The combination of choline, chloride, and nicotinate provides a synergistic effect, enhancing the overall physiological benefits .
Comparación Con Compuestos Similares
Choline, chloride, nicotinate can be compared with other similar compounds such as choline bitartrate, choline citrate, and phosphatidylcholine . Choline bitartrate and choline citrate are also used as dietary supplements to provide choline, but they differ in their counterions and solubility . Phosphatidylcholine is a phospholipid that incorporates choline into its structure and is essential for cell membrane integrity . This compound is unique in its combination of choline and nicotinate, providing both choline and niacin benefits .
Propiedades
Número CAS |
5099-51-4 |
|---|---|
Fórmula molecular |
C11H17ClN2O2 |
Peso molecular |
244.72 g/mol |
Nombre IUPAC |
trimethyl-[2-(pyridine-3-carbonyloxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C11H17N2O2.ClH/c1-13(2,3)7-8-15-11(14)10-5-4-6-12-9-10;/h4-6,9H,7-8H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
ROUGXYODCZOUET-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)CCOC(=O)C1=CN=CC=C1.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


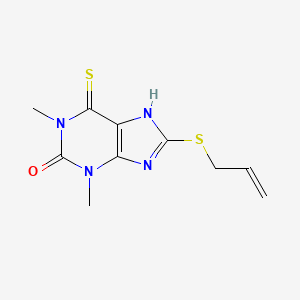
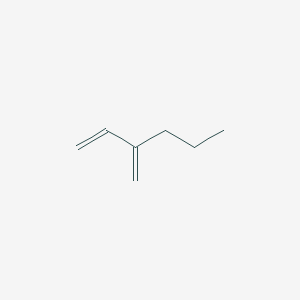
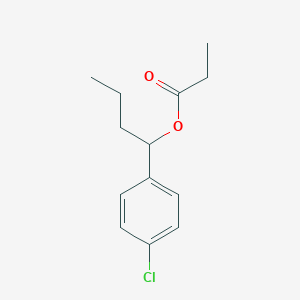
![7-Oxa-1,5-diaza-8-mercurabicyclo[4.2.0]octa-2,5-dien-4-one](/img/structure/B14742220.png)
![Ethyl bis[4-(oxoarsanyl)benzoyl]carbamate](/img/structure/B14742226.png)
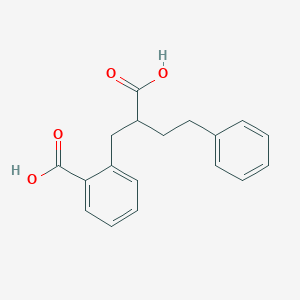
![(1E)-1-[(2,5-dimethoxyphenyl)methylene]indene](/img/structure/B14742234.png)
![[(1,3-Benzodioxol-5-ylmethyl)(nitroso)amino]acetonitrile](/img/structure/B14742236.png)
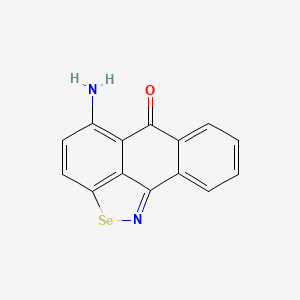
![Ethyl 3-[(3-ethoxy-3-oxopropyl)sulfonylmethylsulfonyl]propanoate](/img/structure/B14742261.png)
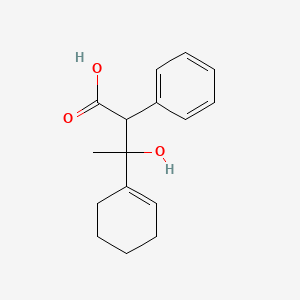
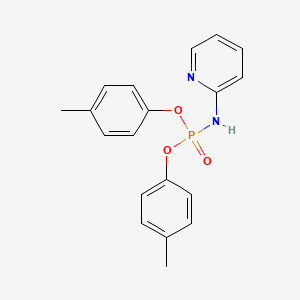
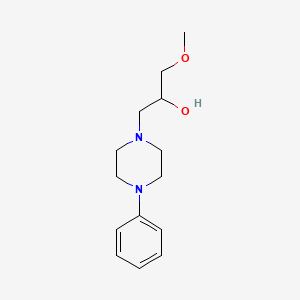
![N-[(4-phenyldiazenylphenyl)carbamothioyl]cyclobutanecarboxamide](/img/structure/B14742278.png)
